molecular formula C8H9NO2S B12506066 1-(4-Nitrophenyl)ethane-1-thiol

1-(4-Nitrophenyl)ethane-1-thiol

Cat. No.: B12506066
M. Wt: 183.23 g/mol
InChI Key: OLWZHAZCADUDNY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)ethane-1-thiol is an organosulfur compound characterized by the presence of a nitrophenyl group attached to an ethanethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitrophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with sodium ethanethiolate in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Nitrophenyl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)ethane-1-thiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biomolecules, potentially leading to inhibition or modification of their functions. The nitro group can also undergo reduction to form an amino group, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-(4-nitrophenyl)ethanethiol

InChI

InChI=1S/C8H9NO2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3

InChI Key

OLWZHAZCADUDNY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])S

Origin of Product

United States

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